

Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 2-Thioxo-quinazolinones

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Compound of Interest

Compound Name: 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

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The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivative, **2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one**, represents a class of compounds with significant therapeutic potential. Understanding the cross-reactivity profile of this scaffold is paramount for assessing its selectivity and predicting potential off-target effects.

Due to a lack of comprehensive screening data for **2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one**, this guide provides a comparative analysis of structurally related thioxo-quinazolinone derivatives against key biological targets. The following data, derived from published experimental studies, offers valuable insights into the potential interaction profile of this chemical class.

Comparative Analysis of Biological Activity

The primary off-target activity identified for the thioxo-quinazolinone scaffold is the inhibition of Myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Additionally, the broader quinazoline class has been extensively studied for its interaction with adrenergic receptors.

Myeloperoxidase (MPO) Inhibition

A series of thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of MPO.[\[1\]](#)[\[2\]](#) The inhibitory activity of representative compounds from two distinct series is presented below.

Compound ID	Structure	IC50 (μM) vs. MPO	Maximum Inhibition (%)
1c	2-(benzylthio)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one	0.8	60
2b	3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one	0.1	90

Table 1: Inhibitory activity of representative thioxo-dihydroquinazolin-one derivatives against recombinant Myeloperoxidase (MPO). Data sourced from Li et al. (2015).[\[2\]](#)

Alpha-1 Adrenergic Receptor Binding

Quinazoline derivatives are well-known antagonists of alpha-1 ($\alpha 1$) adrenergic receptors. While specific data for thioxo-hexahydroquinazolinones is limited, the binding affinities of representative 4-amino-6,7-dimethoxyquinazoline derivatives provide an indication of the potential for this scaffold to interact with these receptors.[\[3\]](#)

Compound ID	Structure	K _i (nM) vs. α 1-Adrenoceptor
Prazosin (Reference)	4-amino-6,7-dimethoxy-2-(4-furan-2-carbonyl)piperazin-1-yl)quinazoline	1.9 x 10 ⁻¹
Compound 30	4-amino-6,7-dimethoxy-2-(4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)quinazoline	8 x 10 ⁻²

Table 2: Binding affinities of representative quinazoline derivatives for the α 1-adrenoceptor. Data sourced from MacKinnon et al. (1993).[\[3\]](#)

Experimental Protocols

Myeloperoxidase (MPO) Inhibition Assay (Amplex Red Assay)

This assay quantifies the peroxidase activity of MPO by measuring the oxidation of Amplex Red to the fluorescent product, resorufin.

Materials:

- Recombinant human MPO
- Amplex Red reagent
- Hydrogen peroxide (H₂O₂)
- Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Test compounds (thioxo-dihydroquinazolin-one derivatives)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well black microplate, add the test compounds to the respective wells.
- Add recombinant MPO to all wells.
- Initiate the reaction by adding a mixture of Amplex Red and H₂O₂.
- Incubate the plate at room temperature, protected from light.
- Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[\[2\]](#)

Alpha-1 Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the α 1-adrenergic receptor.[\[4\]](#)

Materials:

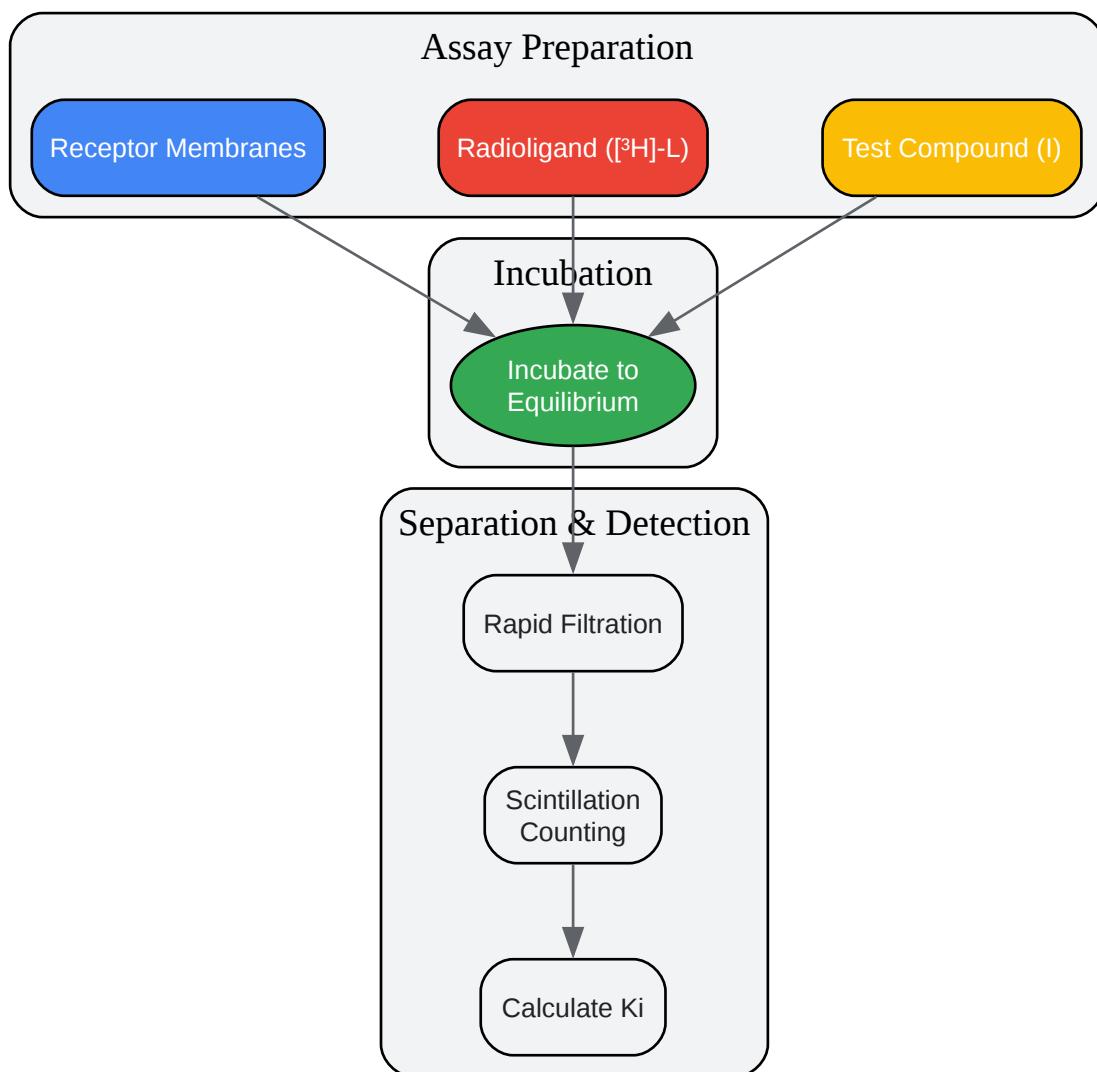
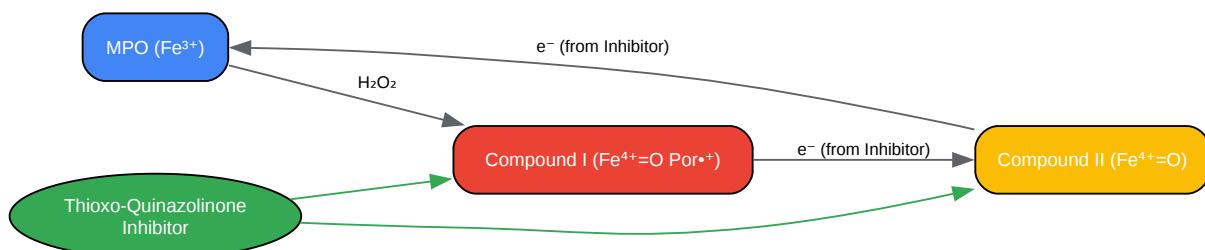
- Cell membranes expressing α 1-adrenergic receptors (e.g., from rat brain tissue)
- Radioligand (e.g., [³H]-Prazosin)
- Test compounds (quinazoline derivatives)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold assay buffer)

- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds.
- In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).
- Incubate the mixture to allow for binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[\[4\]](#)

Visualizations



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